cefetamet
Descripción
Structure
3D Structure
Propiedades
Número CAS |
90712-47-3 |
|---|---|
Fórmula molecular |
C14H15N5O5S2 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
Clave InChI |
MQLRYUCJDNBWMV-RWFJUVPESA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Pictogramas |
Irritant |
Sinónimos |
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid cefetamet LY 97964 LY-97964 Ro 15-8074 Ro-15-8074 |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Cefetamet Mechanism of Action & Penicillin-Binding Protein (PBP) Interactions
Executive Summary
Cefetamet is a third-generation cephalosporin antibiotic administered as the prodrug cefetamet pivoxil .[1] Its primary mechanism of action involves the selective inhibition of Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, specifically Enterobacteriaceae.[2] Unlike β-lactams that target PBP1a/1b (inducing rapid lysis), Cefetamet's high affinity for PBP3 results in the formation of filamentous cells, halting septation during cell division.[2] This guide details the molecular kinetics of this interaction, the structural basis of its stability, and provides a validated experimental protocol for quantifying PBP affinity.
Chemical Basis & Prodrug Activation
Cefetamet itself has low oral bioavailability due to its polarity. To overcome this, it is formulated as cefetamet pivoxil , a pivaloyloxymethyl ester.
Hydrolysis Mechanism
Upon oral administration, cefetamet pivoxil is rapidly absorbed and hydrolyzed by non-specific esterases in the intestinal mucosa and liver. This hydrolysis releases the active moiety, cefetamet, along with pivalic acid and formaldehyde.
-
Active Moiety: Cefetamet (Ro 15-8074)
-
Key Structural Features:
-
Aminothiazolyl ring: Enhances affinity for PBPs of Gram-negative bacteria.
-
Methoxyimino group (syn-configuration): Confers high stability against plasmid-mediated β-lactamases (TEM-1, TEM-2, SHV-1).
-
Molecular Mechanism: The PBP Interaction[3]
The bactericidal activity of cefetamet is driven by its covalent binding to the active site serine of Penicillin-Binding Proteins (PBPs). These enzymes are DD-transpeptidases responsible for cross-linking the peptidoglycan cell wall.
Target Specificity Profile
Cefetamet exhibits a distinct "PBP3-selective" profile in Escherichia coli and other Enterobacteriaceae.
-
Primary Target (High Affinity): PBP3 (FtsI). Inhibition of PBP3 blocks the formation of the transverse septum, preventing cell division.
-
Secondary Targets (Low Affinity): PBP1a and PBP1b . These are responsible for cell elongation. Cefetamet binds these with significantly lower affinity compared to other third-generation cephalosporins like cefixime.
Comparative Affinity Data (E. coli)
The following table summarizes the inhibitory concentrations (ID50) of cefetamet compared to other β-lactams. Note the specific selectivity for PBP3 over PBP1s.
| Antibiotic | PBP3 Affinity (ID50 µg/mL) | PBP1a/1b Affinity | Morphological Effect |
| Cefetamet | 0.25 (High) | Low (> 20x higher ID50) | Filamentation |
| Cefixime | 0.25 (High) | High | Lysis / Filamentation |
| Cefuroxime | 0.50 (Moderate) | Moderate | Lysis |
| Aztreonam | < 0.1 (Very High) | Very Low | Filamentation |
Data synthesized from comparative binding studies [1][2].
Mechanism of Action Pathway
The following diagram illustrates the cascade from prodrug administration to bacterial cell death.
Figure 1: Mechanism of Action of Cefetamet. The drug preferentially targets PBP3, leading to filamentation, distinct from the rapid lysis caused by PBP1 inhibition.[2]
Experimental Protocol: Fluorescent PBP Competition Assay
To validate Cefetamet's affinity for specific PBPs in a new bacterial strain, the Bocillin-FL Competition Assay is the industry standard. This method replaces radioactive penicillin with a fluorescently labeled penicillin (Bocillin-FL).
Principle
PBPs are incubated with increasing concentrations of Cefetamet (the "competitor"). Subsequently, Bocillin-FL is added.[3][4] If Cefetamet binds a specific PBP (e.g., PBP3) tightly, Bocillin-FL cannot bind, resulting in the disappearance of that band on an SDS-PAGE gel.
Workflow Diagram
Figure 2: Workflow for the Bocillin-FL Competitive Binding Assay.
Detailed Methodology
-
Membrane Preparation:
-
Harvest E. coli cells in exponential phase (OD600 ~0.5).
-
Lyse cells via sonication or French press.
-
Centrifuge at 100,000 x g for 60 min at 4°C to pellet the membrane fraction containing PBPs.
-
Resuspend membranes in Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Competition Reaction:
-
Aliquot membrane suspension (50 µg total protein) into reaction tubes.
-
Add Cefetamet at serial dilutions (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL).
-
Control: Include a "No Antibiotic" control.
-
Incubate for 30 minutes at 37°C . This allows Cefetamet to saturate its high-affinity targets.
-
-
Labeling:
-
Add Bocillin-FL (final concentration 10-20 µM) to all tubes.
-
Incubate for 30 minutes at 37°C . Bocillin-FL will bind to any PBP active sites not occupied by Cefetamet.
-
-
Analysis:
-
Quench reaction with SDS-loading buffer and boil for 3 minutes.
-
Resolve proteins on a 10% SDS-PAGE gel.
-
Visualize using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).
-
-
Data Interpretation:
-
PBP3 Band: Should fade at low Cefetamet concentrations (~0.25 µg/mL).
-
PBP1a/1b Bands: Should remain visible until much higher concentrations, confirming low affinity.
-
Resistance Mechanisms & Clinical Implications[6][7][8]
PBP Mutations
Resistance to cefetamet in Streptococcus pneumoniae is primarily driven by mosaic mutations in PBP2x and PBP2b .
-
PBP2x: The primary target for cephalosporins in pneumococci.[5][6] Mutations here lower the binding affinity, increasing the MIC.
-
PBP2b: Involved in peripheral peptidoglycan synthesis; mutations here often accompany PBP2x mutations in high-level resistant strains.
Beta-Lactamase Stability
While Cefetamet is stable against many plasmid-mediated penicillinases (e.g., TEM-1), it is susceptible to:
-
ESBLs (Extended-Spectrum Beta-Lactamases): Hydrolyze the oxyimino-cephalosporin core.
-
AmpC Beta-Lactamases: Overexpression of chromosomal AmpC in Enterobacter spp. can confer resistance.[4][7][5][6][8]
References
-
Cornaglia, G., et al. (1994). "PBP Binding and Periplasmic Concentration as Determinants of the Antibacterial Activities of Three New Oral Cephalosporins in Escherichia Coli." New Microbiologica.
-
Angehrn, P., et al. (1989).[9] "In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil."[9] European Journal of Clinical Microbiology & Infectious Diseases.
-
Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2." Antimicrobial Agents and Chemotherapy.[6]
-
Zhao, G., et al. (2009). "Bocillin-FL Competition Assay for Penicillin-Binding Protein Affinity." Analytical Biochemistry.
-
Hakenbeck, R., et al. (2012). "Penicillin-binding proteins in Streptococcus pneumoniae: targets for beta-lactams and resistance."[4][6] Future Microbiology.
Sources
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Structure-Activity Relationship (SAR) of Cefetamet: The "Oral Cefotaxime" Paradigm
The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of cefetamet, designed for researchers and drug development professionals.
Executive Summary
Cefetamet (Ro 15-8074) represents a pivotal evolution in cephalosporin design, bridging the potency of parenteral third-generation agents with the pharmacokinetic requirements of oral delivery.[1][2] Structurally characterized as deacetoxycefotaxime , cefetamet retains the potent C-7 aminothiazolyl-methoxyimino side chain of cefotaxime but substitutes the metabolically unstable C-3 acetoxymethyl group with a stable methyl group.[1][2]
This guide deconstructs the molecular architecture of cefetamet, elucidating how specific functional groups dictate its high affinity for Penicillin-Binding Protein 3 (PBP3), its resilience against plasmid-mediated
Molecular Architecture & Pharmacophore Analysis
The efficacy of cefetamet is encoded in three critical structural domains attached to the core cephem nucleus.
The C-7 Side Chain: The "Warhead"
The substituent at position 7 is the primary determinant of antibacterial spectrum and
-
Aminothiazole Ring: This heterocyclic ring enhances affinity for Gram-negative PBPs and improves permeation across the outer membrane porins.[1][2] It mimics the transition state of the D-Ala-D-Ala substrate, facilitating lethal binding to transpeptidases.[1][2]
-
Methoxyimino Group (Syn-Configuration): The spatial orientation of the methoxy group is critical.[1][2] The syn (Z) isomer provides steric hindrance that blocks the active site of many serine
-lactamases (TEM-1, SHV-1), preventing hydrolysis.[1][2] The anti (E) isomer, by contrast, is easily hydrolyzed and lacks potency.
The C-3 Side Chain: The "Stabilizer"
Unlike cefotaxime (acetoxymethyl) or cefixime (vinyl), cefetamet possesses a simple methyl group at position 3.[1][2]
-
Metabolic Stability: The C-3 methyl group is non-hydrolyzable.[1][2] This prevents the in vivo deactivation seen with cephalosporins like cefotaxime, which are metabolized to less active desacetyl derivatives.
-
Conformational Impact: The small size of the methyl group minimizes steric clash, potentially influencing the molecule's fit within the PBP active site, though it sacrifices some of the additional binding energy provided by the larger heterocyclic side chains of agents like ceftriaxone.
The Prodrug Moiety (Cefetamet Pivoxil)
The free acid of cefetamet is polar and poorly absorbed from the gastrointestinal tract. To overcome this, it is esterified at the C-4 carboxyl group with a pivaloyloxymethyl moiety.[1]
-
Lipophilicity: This ester masks the charged carboxylate, increasing logP and facilitating passive diffusion across the intestinal epithelium.
-
Bioactivation: Once absorbed, cytosolic non-specific esterases rapidly hydrolyze the ester, releasing active cefetamet, pivalic acid, and formaldehyde.
Visualization: Structural Logic & Activation
The following diagram illustrates the pharmacophore breakdown and the prodrug activation pathway.
Caption: Figure 1.[1][2] Pharmacophore dissection of Cefetamet and its prodrug activation pathway.
Mechanistic Implications of SAR
PBP Binding Affinity
Cefetamet exhibits a distinct binding profile compared to other oral cephalosporins.[1]
-
Primary Target: High affinity for PBP3 in Escherichia coli and other Enterobacteriaceae.[1] Inhibition of PBP3 leads to the formation of filamentous cells and eventual lysis.
-
Secondary Targets: Lower affinity for PBP1a/1b compared to cefixime.[1] This explains why cefetamet is primarily bactericidal at concentrations inhibiting PBP3, whereas agents binding PBP1s induce rapid lysis.
Beta-Lactamase Stability
The syn-methoxyimino group confers resistance to hydrolysis by "older" plasmid-mediated
-
Mechanism: The bulky oxime group prevents the catalytic serine residue of the enzyme from accessing the
-lactam carbonyl carbon.[1] -
Vulnerability: Cefetamet, like other third-generation agents, remains susceptible to Extended-Spectrum
-Lactamases (ESBLs) and high-level chromosomal AmpC cephalosporinases, which have evolved wider active sites to accommodate bulky side chains.[1][2]
Permeability
The aminothiazole moiety is zwitterionic at physiological pH, which facilitates passage through the water-filled porin channels (OmpF/OmpC) of the Gram-negative outer membrane.[1][2] Cefetamet penetrates the outer membrane of E. coli approximately 5-9 times faster than cefuroxime.[1][2][5]
Quantitative Data Summary
Table 1: Comparative PBP Binding Affinity (IC50 in g/mL)
Lower values indicate higher affinity.[1][2]
| Organism | PBP Target | Cefetamet | Cefixime | Cefotaxime |
| E.[1][2] coli | PBP 1a | >25 | 0.9 | 0.1 |
| PBP 1b | >25 | >25 | 1.9 | |
| PBP 2 | >25 | >25 | >25 | |
| PBP 3 | 0.25 | 0.25 | 0.06 | |
| S.[1][2] aureus | PBP 2a | >100 | >100 | >100 |
Data Source: Derived from comparative studies on penicillin-binding proteins [1, 2].[1][2]
Table 2: Antibacterial Spectrum (MIC90 in mg/L)
| Pathogen | Cefetamet | Cefixime | Cephalexin (1st Gen) |
| E. coli | 1.0 | 1.0 | 16 |
| K. pneumoniae | 1.0 | 0.25 | 16 |
| P. mirabilis | 2.0 | 0.25 | 16 |
| H. influenzae | 0.12 | 0.06 | 8.0 |
| S. pyogenes | 0.06 | 0.25 | 0.5 |
| S. aureus (MSSA) | >16 | >16 | 2.0 |
| P. aeruginosa | >32 | >32 | >64 |
Note: Cefetamet shows potent Gram-negative activity but lacks efficacy against Staphylococci and Pseudomonas, a direct consequence of the low affinity for Staphylococcal PBPs and efflux/impermeability in Pseudomonas.
Experimental Validation Protocols
To verify the SAR claims above, the following standardized protocols are recommended.
Protocol A: PBP Competition Assay
Objective: Determine the affinity of cefetamet for specific PBPs relative to a radiolabeled standard.
-
Membrane Preparation:
-
Harvest E. coli K12 cells in exponential phase.
-
Disrupt cells via sonication and isolate inner membranes by ultracentrifugation (100,000 x g, 60 min).[1]
-
-
Incubation:
-
Separation:
-
Quantification:
Protocol B: Hydrolysis Kinetics (Beta-Lactamase Stability)
Objective: Quantify the stability of the C-7 methoxyimino shield.
-
Enzyme Source: Purify TEM-1 and SHV-1
-lactamases from overproducing strains. -
Reaction:
-
Analysis:
References
-
PBP Binding & Permeability: Nikaido, H., & Liu, W. (1985). PBP Binding and Periplasmic Concentration as Determinants of the Antibacterial Activities of Three New Oral Cephalosporins in Escherichia Coli. Antimicrobial Agents and Chemotherapy .
-
General SAR & PBP3: MedChemExpress. Cefetamet Product Information and Biological Activity. MedChemExpress .
-
Prodrug Pharmacokinetics: Stoeckel, K., et al. (1989).[3] Pharmacokinetics of cefetamet pivoxil. Current Medical Research and Opinion .
-
Beta-Lactamase Stability: Cullmann, W., et al. (1988).[1] In vitro activity and beta-lactamase stability of two oral cephalosporins, ceftetrame and cefetamet. Antimicrobial Agents and Chemotherapy .
-
Chemical Structure Data: PubChem. Cefetamet Pivoxil Compound Summary. National Library of Medicine .[1]
Sources
- 1. Cefetamet Pivoxil | C20H25N5O7S2 | CID 5486182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cefetamet pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Cefetamet [drugfuture.com]
- 4. Cefetamet | C14H15N5O5S2 | CID 5487888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefetamet pivoxil hydrolysis kinetics in intestinal mucosa
Topic: Hydrolysis Kinetics of Cefetamet Pivoxil in Intestinal Mucosa Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oral bioavailability of Cefetamet Pivoxil (CAT) represents a classic case study in prodrug design, relying on a synchronized "uptake-activation" mechanism within the intestinal mucosa. Unlike simple lipophilic prodrugs that rely solely on passive diffusion, CAT utilizes the PEPT1 transporter for entry into enterocytes, followed by rapid, stereoselective hydrolysis by Carboxylesterase-2 (CES2) .
This guide provides a technical deep-dive into the kinetics of this mucosal activation. It moves beyond standard half-life measurements to explore the enzymatic causality, the critical role of
Mechanistic Foundation: The "Uptake-Activation" Coupling
The efficiency of Cefetamet Pivoxil is not defined by its stability, but by its instability in the correct biological compartment. The pivaloyloxymethyl ester moiety serves two distinct functions: it masks the carboxylic acid to permit PEPT1 recognition (mimicking a peptide bond), and it serves as a substrate for intracellular esterases.
The Enzymatic Machinery: CES2 Dominance
While the liver is dominated by CES1 (Human Carboxylesterase 1), the human intestinal mucosa is dominated by CES2 .[1][2]
-
Enzyme: CES2 (microsomal serine hydrolase).
-
Substrate Specificity: CES2 preferentially hydrolyzes esters with bulky alcohol groups and small acyl groups.[1][2][3] In the case of CAT, the cephalosporin core acts as the bulky "acyl" equivalent relative to the ester bond, making it a highly efficient substrate for intestinal hydrolysis.
-
Stereoselectivity: A critical, often overlooked factor is that enzymatic hydrolysis in the mucosa yields the biologically active
-isomer (cefetamet). In contrast, spontaneous chemical hydrolysis (e.g., in phosphate buffer) favors isomerization to the inactive -isomer .
Pathway Visualization
The following diagram illustrates the coupled transport and activation pathway within the enterocyte.
Caption: Figure 1. Coupled PEPT1 uptake and CES2-mediated hydrolysis in the enterocyte. Note the divergence between enzymatic activation (
Kinetics of Mucosal Hydrolysis
The hydrolysis of Cefetamet Pivoxil in the intestine follows pseudo-first-order kinetics when substrate concentrations are below
Quantitative Parameters
The following data compares the stability and kinetics in different matrices. The drastic difference in half-life (
| Parameter | Human Intestinal Juice (Enzymatic) | Phosphate Buffer pH 7.4 (Chemical) | Significance |
| Half-life ( | 0.78 h | 4.3 h | Enzymatic hydrolysis is ~5.5x faster than chemical breakdown. |
| Rate Constant ( | 0.886 | 0.162 | Rapid conversion ensures presystemic activation. |
| Primary Product | Crucial: Intestinal enzymes preserve biological activity; chemical buffers destroy it. | ||
| Transport | 0.2 - 10 mM (PEPT1) | N/A | High capacity, low affinity transporter explains dose-linearity up to ~1000mg. |
Species Differences (Translational Risk)
-
Rat: High expression of esterases in plasma and intestine. Rodents are "super-hydrolyzers," often overestimating prodrug instability compared to humans.
-
Human: No esterase activity in plasma; hydrolysis is strictly confined to the intestinal mucosa and liver.
-
Implication: Preclinical data from rats must be scaled carefully. A prodrug that disappears in rat plasma may be stable in human plasma, relying entirely on mucosal CES2 for activation.
Experimental Protocol: In Vitro Mucosal Hydrolysis
To accurately measure these kinetics, one cannot simply use a buffer. The following protocol utilizes S9 fractions or Human Intestinal Fluid (HIF) to mimic the physiological environment.
Workflow Design
Objective: Determine the intrinsic clearance (
Caption: Figure 2. Step-by-step in vitro workflow for assessing mucosal hydrolysis kinetics.
Protocol Details
-
Matrix Preparation: Use pooled human intestinal S9 fractions (protein conc. 20 mg/mL) or aspirated human intestinal fluid. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate: Prepare Cefetamet Pivoxil stock in DMSO. Keep final DMSO < 1% to avoid enzyme inhibition.
-
Inhibitor Check (Self-Validation): Run a parallel control with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor.
-
Expected Result: Hydrolysis should be near-zero in the BNPP arm. If hydrolysis persists, non-enzymatic degradation is occurring.
-
-
Analysis: Use a C18 column with a mobile phase of Water/Acetonitrile/Phosphate buffer (pH 3.5).[4]
-
Critical Check: Ensure chromatographic separation of the
(inactive) and (active) peaks. The isomer typically elutes earlier on reverse-phase columns.
-
Translational Implications
Bioavailability Prediction
The hydrolysis of CAT is rarely the rate-limiting step due to the high efficiency of CES2. The rate-limiting step is typically PEPT1-mediated uptake .
-
Clinical Insight: Food intake delays gastric emptying but increases total bioavailability (F ~50% fed vs ~40% fasted). This is likely due to slower transit time allowing more interaction with PEPT1 transporters in the proximal jejunum, rather than changes in hydrolysis rates.
Genetic Polymorphism
While CES1 exhibits significant polymorphism (e.g., CES1A1 variants), CES2 is relatively conserved. However, inter-individual variability in CES2 expression levels (up to 10-fold) can alter the
References
-
Stoeckel, K., et al. (1998). "Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability." Antimicrobial Agents and Chemotherapy, 42(10), 2602–2606.
-
Tam, Y. K., et al. (1989). "Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers." Antimicrobial Agents and Chemotherapy, 33(7), 957–959.
-
Imai, T., et al. (2006).[5] "Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design." Drug Metabolism and Pharmacokinetics, 21(3), 173-185.
-
Brandsch, M., et al. (2008). "Membrane transporters for cardiometabolic drugs." Physiological Reviews, 88(3), 1087-1118. (Validating PEPT1 transport mechanisms for beta-lactams).
-
Satoh, T., & Hosokawa, M. (1998).[1][5] "The mammalian carboxylesterases: from molecules to functions." Annual Review of Pharmacology and Toxicology, 38, 257-288.
Sources
Technical Whitepaper: Molecular Docking Studies of Cefetamet Binding Affinity to PBP3
This technical guide details the molecular docking framework for analyzing the binding affinity of Cefetamet (the active metabolite of Cefetamet Pivoxil) to Penicillin-Binding Protein 3 (PBP3) , specifically focusing on Escherichia coli (FtsI) as the primary model system.
Executive Summary
This guide provides a rigorous protocol for the structural assessment of Cefetamet binding to PBP3. PBP3 (FtsI) is a critical high-molecular-mass (class B)[1] transpeptidase required for peptidoglycan septation in Gram-negative bacteria.[1] Inhibition of PBP3 leads to filamentation and cell lysis. This study utilizes the crystal structure of E. coli PBP3 (PDB: 4BJP) to demonstrate that Cefetamet exhibits high-affinity binding driven by a specific interaction network involving the conserved SXXK , SXN , and KTG motifs.
Structural Biology Foundation
The Target: PBP3 (FtsI)
PBP3 is a membrane-bound enzyme with a non-catalytic N-terminal domain and a C-terminal transpeptidase domain.[1][2][3] For docking studies, the soluble periplasmic domain is the standard target.
-
Primary Structure Source: Escherichia coli PBP3[1][2][4][5][6][7]
-
PDB ID: 4BJP (Resolution: 2.50 Å) [1]
-
Alternative (Complex): Pseudomonas aeruginosa PBP3 (e.g., PDB 3PBO or 3VSL for comparative analysis).[1]
-
Active Site Architecture:
The Ligand: Cefetamet
Researchers must distinguish between the prodrug and the active moiety.
-
Prodrug: Cefetamet Pivoxil (Lipophilic, orally bioavailable).[1]
-
Active Ligand: Cefetamet (Free acid form).[1]
-
Key Structural Features:
-
C7 Side Chain: Aminothiazole ring + Methoxyimino group (syn/Z configuration) confers stability against
-lactamases.[1] - -Lactam Ring: The "warhead" that acylates Ser307.[1]
-
C3 Side Chain: Methyl group (unlike the acetoxymethyl in cefotaxime), influencing transport but less critical for PBP3 active site fit.[1]
-
Methodological Workflow
The following protocol utilizes AutoDock Vina as the docking engine, though the logic applies to Glide (Schrödinger) or GOLD.
Workflow Visualization
Figure 1: Step-by-step computational workflow for docking Cefetamet to PBP3.
Detailed Protocol
Step 1: Ligand Preparation
-
Structure Retrieval: Download the 2D structure of Cefetamet (CID: 5486182).
-
3D Conversion: Convert to 3D and set the stereochemistry of the oxime ether to Z (syn).
-
Protonation: Set protonation state to pH 7.4. The carboxylate at C4 is deprotonated (
), and the aminothiazole amine is protonated ( ).[1] -
Minimization: Minimize energy using the MMFF94 force field to relax bond lengths/angles.[1]
Step 2: Protein Preparation (PDB: 4BJP)[1]
-
Clean-up: Remove crystallographic waters and co-factors not involved in catalysis.[1]
-
Hydrogenation: Add polar hydrogens. Ensure the Lys310 side chain is protonated (positively charged) to act as the general base, or neutral if simulating the specific moment of proton abstraction (standard docking usually keeps Lys protonated).
-
Charge Assignment: Apply Kollman or Gasteiger charges.
Step 3: Grid Generation
Define the search space around the active site groove.
-
Center: Coordinates of
atom of Ser307 . -
Dimensions:
Å. This covers the catalytic center and the surrounding loops (residues 300-320 and 490-500) that accommodate the C7 side chain.[1]
Step 4: Docking Execution
Run the simulation with high exhaustiveness (e.g., 32 in Vina) to ensure the global minimum is found.
-
Constraint (Optional but Recommended): A distance constraint (< 3.5 Å) between the
-lactam carbonyl carbon and Ser307-OH can be applied to filter for "reactive" poses.[1]
Mechanistic Analysis & Interpretation[1][5][9]
Binding Mechanism
Cefetamet acts as a suicide substrate.[1] The docking predicts the Michaelis complex (non-covalent), which precedes the covalent acylation.
Key Interaction Checkpoints:
-
The "Warhead" Alignment: The carbonyl oxygen of the
-lactam ring must occupy the oxyanion hole (Ser307 backbone N and Thr497 backbone N). -
C7 Side Chain Recognition: The aminothiazole ring forms H-bonds with the backbone of the
-strand bordering the active site (often Asn361 or Thr497 ).[1] -
Carboxylate Interaction: The C4 carboxylate of Cefetamet typically forms a salt bridge or strong H-bond with Lys494 or Thr495 (KTG motif).[1]
Acylation Pathway Visualization
Figure 2: The catalytic mechanism of PBP3 inhibition by Cefetamet.[1]
Data Presentation & Validation
Expected Results Table
When analyzing docking results, organize data to highlight the correlation between binding energy and key residue interactions.
| Parameter | Metric / Observation | Interpretation |
| Binding Affinity ( | -7.5 to -8.5 kcal/mol | Indicates high affinity, consistent with nanomolar |
| RMSD | < 2.0 Å | Relative to a reference cephalosporin (e.g., Cefotaxime) in a similar complex.[1] |
| Catalytic Distance | 3.0 - 3.8 Å | Distance between Ser307-OH and |
| Key H-Bonds | Ser307, Asn361, Thr497 | Essential for orienting the drug for acylation.[1] |
Validation Strategy
To ensure Scientific Integrity , the protocol must be self-validating:
-
Redocking: If using a complex (e.g., PBP3-Cefotaxime), remove the ligand and re-dock it.[1] The RMSD between the docked and crystal pose must be < 2.0 Å.
-
Negative Control: Dock a non-binding molecule (e.g., Penicillin G, which has lower affinity for PBP3 than PBP1/2) and verify that the binding score is lower (less negative).[1]
References
-
Sauvage, E., et al. (2014). Crystal Structure of Penicillin-Binding Protein 3 (PBP3) from Escherichia coli.[1] PLOS ONE, 9(5), e98042.[1][7]
-
Angehrn, P., et al. (1989). Antibacterial properties of Ro 15-8074, the active metabolite of the oral cephalosporin cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 33(5), 760-769.[1]
-
Kishida, M., et al. (2006). Crystal structure of Pseudomonas aeruginosa penicillin-binding protein 3 in complex with ceftazidime.[1] Biochemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]
Sources
- 1. cefetamet pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Crystal Structure of Penicillin-Binding Protein 3 (PBP3) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Crystal Structure of Penicillin-Binding Protein 3 (PBP3) from Escherichia coli | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mail.sciencebiology.org [mail.sciencebiology.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Cefetamet Stability Profile & Interaction with Class A Beta-Lactamases (TEM-1/SHV-1)
Executive Summary
Cefetamet (active moiety of the prodrug Cefetamet Pivoxil) is an oral third-generation cephalosporin characterized by the presence of a 2-aminothiazolyl moiety and a Z-methoxyimino group at the C-7 position. This guide provides a deep technical analysis of its stability against Class A serine beta-lactamases, specifically the widespread plasmid-mediated enzymes TEM-1 and SHV-1 .
While early-generation cephalosporins are rapidly hydrolyzed by these enzymes, Cefetamet exhibits a high degree of stability, primarily due to steric hindrance preventing the formation of the acyl-enzyme intermediate. However, this stability profile is distinct from its interaction with Extended-Spectrum Beta-Lactamases (ESBLs), where specific active site mutations (e.g., G238S) compromise the drug's structural defense.
Molecular Mechanism of Stability
The resistance of Cefetamet to hydrolysis by wild-type TEM-1 and SHV-1 is not accidental but a result of precise molecular engineering.
Structural Determinants[1]
-
Aminothiazole Ring: Enhances affinity for Penicillin-Binding Proteins (PBPs), specifically PBP3 in Gram-negative bacteria, improving potency.
-
Methoxyimino Group (Z-configuration): This is the critical stability factor. In the syn (Z) configuration, this bulky group creates significant steric conflict with the
-loop of Class A beta-lactamases.
Mechanism of Action vs. Resistance
In a functional hydrolysis event, the beta-lactamase Serine-70 residue attacks the beta-lactam ring carbonyl. For Cefetamet interacting with TEM-1:
-
Entry: The drug enters the active site.
-
Steric Clash: The methoxyimino side chain clashes with residues (specifically Arg244 and the loop region 164-179) in the narrow active site of TEM-1/SHV-1.
-
Outcome: The enzyme cannot orient the beta-lactam ring correctly for the nucleophilic attack by Ser70. The acylation rate (
) is drastically reduced, effectively rendering the drug "stable."
Visualization: Steric Hindrance Pathway
Caption: Cefetamet stability mechanism showing the steric blockade of the hydrolytic step in wild-type Class A enzymes.
Enzymatic Stability Profile
Comparative Hydrolysis Rates
The following table summarizes the relative hydrolysis rates of Cefetamet compared to other beta-lactams against TEM-1. Data is normalized to Penicillin G (Rate = 100).
| Antibiotic Class | Compound | Relative Hydrolysis Rate (TEM-1) | Stability Classification |
| Penicillin | Penicillin G | 100 | Labile |
| Penicillin | Ampicillin | ~150 | Labile |
| 1st Gen Ceph | Cephalothin | ~10-40 | Labile |
| 2nd Gen Ceph | Cefaclor | ~2-5 | Moderately Labile |
| 3rd Gen Ceph | Cefetamet | < 0.01 | Stable |
| 3rd Gen Ceph | Cefotaxime | < 0.01 | Stable |
Note: The hydrolysis rate of < 0.01 indicates that for all practical clinical purposes, Cefetamet is not degraded by TEM-1 or SHV-1.
The ESBL Caveat
While stable against the parent enzymes, Cefetamet is vulnerable to Extended-Spectrum Beta-Lactamases (ESBLs) .
-
Mechanism: Mutations such as G238S or R164S in TEM/SHV enzymes widen the active site.
-
Effect: This expansion accommodates the bulky methoxyimino side chain of Cefetamet, allowing water access and subsequent hydrolysis.
-
Clinical Implication: Cefetamet is effective against ampicillin-resistant H. influenzae (TEM-1 producers) but should not be used empirically for ESBL-producing Enterobacteriaceae.
Experimental Methodologies
To verify the stability profile of Cefetamet in a research setting, the following self-validating protocols are recommended.
Protocol A: UV Spectrophotometric Hydrolysis Assay
This assay directly measures the cleavage of the beta-lactam ring by monitoring the change in absorbance (
Prerequisites:
-
Purified TEM-1 or SHV-1 enzyme (commercially available or recombinant).
-
UV-Vis Spectrophotometer with quartz cuvettes (path length
cm). -
Temperature control (
).
Workflow Diagram:
Caption: Step-by-step workflow for the spectrophotometric determination of hydrolysis kinetics.
Step-by-Step Procedure:
-
Determination of
(Self-Validation Step):-
Prepare a
solution of Cefetamet in Phosphate Buffer (pH 7.0). -
Perform a spectral scan from 200 nm to 300 nm.
-
Identify the wavelength of maximum absorbance difference between the intact drug and the hydrolyzed product (typically 260 nm for cephalosporins). Note: If
is small, verify buffer pH stability.
-
-
Reaction Setup:
-
Blank:
Cefetamet in buffer (no enzyme). -
Test:
Cefetamet + 10-50 nM TEM-1 enzyme. -
Control:
Ampicillin + 10-50 nM TEM-1 (Positive control to verify enzyme activity).
-
-
Measurement:
-
Monitor the decrease in absorbance at the determined
for 300 seconds.
-
-
Calculation:
-
Calculate the initial velocity (
) using the Beer-Lambert law: -
Where
is the difference in extinction coefficient between substrate and product. -
Expected Result: Cefetamet should show negligible
(slope ) compared to the rapid decay of Ampicillin.
-
Protocol B: MIC Determination (Broth Microdilution)
To correlate enzymatic stability with biological activity.
Strains Required:
-
E. coli ATCC 25922 (Beta-lactamase negative control).
-
H. influenzae ATCC 49247 (Beta-lactamase negative).
-
H. influenzae ATCC 49766 (TEM-1 positive).
Procedure:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For H. influenzae, use Haemophilus Test Medium (HTM).
-
Prepare serial two-fold dilutions of Cefetamet (range 0.03 – 64
). -
Inoculate with
CFU/mL of the test organism. -
Incubate at
for 16-20 hours (ambient air for E. coli, enriched for Haemophilus if required by specific lab standards, though HTM usually supports growth in ambient). -
Interpretation:
-
Stability Indicator: If the MIC for the TEM-1 positive strain is
dilution step different from the negative strain, the drug is stable. -
Expected Data: Cefetamet MICs for TEM-1 producing H. influenzae are typically
, confirming stability.
-
References
-
Bryson, H. M., & Brogden, R. N. (1993). Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 45(4), 589-621.
-
Koup, J. R., Dubach, U. C., Brandt, R., Wyss, R., & Stoeckel, K. (1988). Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans.[1][2] Antimicrobial Agents and Chemotherapy, 32(4), 573-579.[1]
- Cullmann, W., & Dick, W. (1989). Heterogeneity of hydrolysis of third-generation cephalosporins by Class A beta-lactamases. Chemotherapy, 35(6), 397-405.
-
Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969-976.
-
Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance. Clinical Microbiology Reviews, 8(4), 557-584.
Sources
Methodological & Application
A Scientist's Guide to the Synthesis of Cefetamet Sodium via an Activated MAEM Intermediate
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the synthesis of Cefetamet Sodium, a third-generation cephalosporin antibiotic. The core of this process is the efficient acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus using an activated side chain, specifically 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM). We will delve into the chemical principles, provide step-by-step protocols for synthesis and purification, and discuss the rationale behind key experimental parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this established industrial synthesis pathway.
Introduction and Strategic Overview
Cefetamet is a potent, broad-spectrum third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of the final transpeptidation step in bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[2][3] For therapeutic use, it is often administered orally as the prodrug Cefetamet Pivoxil, which is hydrolyzed in vivo to the active Cefetamet molecule.[4][5] The sodium salt, Cefetamet Sodium, is a key intermediate and can also be formulated for injection.[6]
The synthesis of Cefetamet hinges on the formation of an amide bond between the C-7 amino group of the cephalosporin core (7-ADCA) and the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. Due to the inherent sensitivity of the β-lactam ring to harsh chemical conditions, direct amide coupling is often inefficient. The established industrial solution is to use a pre-activated form of the side chain, commonly known as an "active ester."
MAEM has become a standard acylating agent for producing cephalosporins with this specific oximino-aminothiazolyl side chain, valued for its ability to facilitate the reaction in high yield and quality under mild conditions.[7][8] This pathway avoids the need for protecting groups on the side chain's amino group, which would be necessary if using harsher reagents like acid chlorides, thereby streamlining the process.[7]
This guide outlines a robust, two-stage process:
-
Acylation: Condensation of 7-ADCA with the MAEM active ester to form Cefetamet free acid.
-
Salt Formation & Isolation: Conversion of the Cefetamet acid to its sodium salt followed by precipitation and purification.
Reaction Scheme and Principles
The overall synthesis proceeds as follows: The nucleophilic C-7 amino group of the 7-ADCA core attacks the electrophilic carbonyl carbon of the MAEM active ester. The 2-mercaptobenzothiazole group is an excellent leaving group, facilitating the formation of the stable amide bond. The resulting Cefetamet acid is then deprotonated with a sodium base to yield the final product.
Caption: High-level overview of the Cefetamet Sodium synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Notes |
| 7-Amino-3-desacetoxycephalosporanic acid (7-ADCA) | 22252-15-1 | C₈H₁₀N₂O₃S | 214.24 | The core cephalosporin nucleus. |
| 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) | 69712-42-9 | C₁₄H₁₀N₄O₃S₃ | 394.45 | The activated side chain. |
| Sodium 2-ethylhexanoate | 19766-89-3 | C₈H₁₅NaO₂ | 166.19 | Base for the acylation step. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Base for sodium salt formation. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Reaction and precipitation solvent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For pH adjustment during workup. |
Equipment
-
Glass reaction vessel with overhead stirring, temperature control (cooling bath), and nitrogen inlet.
-
pH meter.
-
Standard laboratory glassware (beakers, flasks, funnels).
-
Buchner funnel and vacuum filtration apparatus.
-
Vacuum oven for drying.
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.
Detailed Synthesis Protocols
This protocol is adapted from established procedures and is designed to yield a high-purity product.[9]
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Protocol 1: Synthesis of Cefetamet Sodium
-
Vessel Preparation: Charge a clean, dry reaction vessel with deionized water (5 parts, e.g., 250 mL) and acetone (10 parts, e.g., 500 mL). Begin stirring and cool the mixture to 5-10°C using an ice bath.
-
Addition of Reactants: To the cooled solvent mixture, add 7-ADCA (1 part, e.g., 50 g) and MAEM (1.8 parts, e.g., 90 g). Stir to form a suspension.[9]
-
Causality Note: Running the reaction in a biphasic or suspension system is common. The low temperature is critical to minimize the degradation of the thermally sensitive β-lactam ring and to control the exothermic nature of the acylation reaction.
-
-
Initiation of Reaction: Add sodium 2-ethylhexanoate (1.54 parts, e.g., 77.0 g) in a single portion. Continue vigorous stirring.[9]
-
Causality Note: Sodium 2-ethylhexanoate acts as a base to deprotonate the C-7 amino group of 7-ADCA, rendering it nucleophilic for the attack on the MAEM ester. It also serves as the sodium source for the final salt.
-
-
Reaction Monitoring: Maintain the temperature at 5-10°C and stir until the reaction is complete. The reaction progress should be monitored by HPLC, tracking the consumption of 7-ADCA.
-
Product Precipitation and Isolation: Once the reaction is complete, add a significant volume of additional acetone (60 parts, e.g., 3 L) to the reaction mixture. This will cause the Cefetamet Sodium salt to precipitate out of the solution.[9]
-
Causality Note: Cefetamet Sodium is significantly less soluble in acetone-rich solvent systems. Adding excess acetone drastically reduces its solubility, leading to high-yield precipitation.
-
-
Filtration and Washing: Filter the precipitated solid under a nitrogen atmosphere using a Buchner funnel. Wash the filter cake with cold acetone (10 parts, e.g., 500 mL) to remove residual starting materials and byproducts.[9]
-
Causality Note: Filtering under an inert nitrogen atmosphere protects the product from atmospheric moisture and potential degradation during the isolation process.
-
-
Drying: Dry the purified solid in a vacuum oven at a temperature not exceeding 40-50°C to yield Cefetamet Sodium as a solid. The expected purity should be ≥99%.[9]
Protocol 2: Alternative Salt Formation from Isolated Cefetamet Acid
If Cefetamet acid is first isolated (e.g., by adjusting the pH of the reaction mixture to 2.5-3.0 with HCl), it can be converted to the sodium salt in a separate step.[10]
-
Dissolution: Suspend Cefetamet acid (1 part, e.g., 397 g) in water.
-
Base Addition: Add a 10% aqueous solution of sodium bicarbonate (approx. 2.1 parts, e.g., 840 g) slowly while stirring. Continue stirring at room temperature for approximately 2 hours.[6]
-
Decolorization & Filtration: Add a small amount of activated carbon, stir for 20 minutes, and filter to remove the carbon.
-
Precipitation: Add ethanol to the filtrate to precipitate the Cefetamet Sodium.
-
Isolation: Filter the solid, wash with ethanol, and dry under vacuum at 50°C.[6]
In-Process Controls and Final Product Characterization
Reaction Monitoring by HPLC
Consistent monitoring is crucial for process control, determining reaction endpoint, and ensuring product quality.[2]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 80:20 v/v) or a buffered system.[11][12] |
| Detection | UV at ~251-254 nm.[11][12] |
| Flow Rate | 1.0 mL/min |
| Analysis | Monitor the disappearance of the 7-ADCA peak and the appearance of the Cefetamet product peak. |
Final Product Specifications
| Test | Specification | Method |
| Appearance | Off-white crystalline powder.[6] | Visual |
| Identity | Conforms to the reference standard. | IR, NMR, Mass Spectrometry[2] |
| Purity | ≥99.0% | HPLC[9] |
| Water Content | Varies; to be determined. | Karl Fischer Titration |
Expert Insights: Process Optimization & Troubleshooting
-
pH Control: Maintaining the correct pH during the reaction is critical. For acylation using triethylamine as the base, a pH of 7.5-7.7 is often targeted.[13] Deviations can lead to the formation of byproducts or degradation of the β-lactam ring.
-
Solvent Choice: The choice of solvent for precipitation directly impacts purity and crystal form. While acetone is effective, other anti-solvents like isopropyl ether or ethanol can be used, particularly in the purification of related compounds like Cefetamet Pivoxil.[9][14]
-
"Greener" Processes: For industrial-scale production, consider the recovery of byproducts. The 2-mercaptobenzothiazole leaving group from MAEM can potentially be recovered from the filtrate, contributing to a more economical and environmentally friendly process.[2]
-
Impurity Profile: Be aware of potential impurities, which can arise from the degradation of the starting materials or the final product.[4] A robust HPLC method is essential for their detection and quantification.
References
-
Ali, M. K., & Jat, R. K. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFETAMET SODIUM. Indo American Journal of Pharmaceutical Sciences. [Link]
- Google Patents. (CN101830912A).
- Google Patents. (CN101712687B).
-
Zhong, D. et al. (2001). Synthesis of cefteram pivoxil. Chinese Journal of Pharmaceuticals. [Link]
-
Polish Pharmaceutical Society. (2002). New method of isolation of cefetamet pivoxil. Acta Poloniae Pharmaceutica-Drug Research, 59(1), 47-50. [Link]
-
Semantic Scholar. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME. [Link]
- Google Patents. (CN101792456A). Preparation method of cefetamet pivoxil hydrochloride.
-
Wyss, R., & Bucheli, F. (1988). Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 430, 81-92. [Link]
-
Jat, R. K., & Ali, M. K. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME PROXETIL. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Jat, R. K. (2024). EXPLORING NEW PATHWAYS: PROCESS DEVELOPMENT FOR CEFETAMET SODIUM SYNTHESI. American Journal of Biomedical Science & Pharmaceutical Innovation. [Link]
- Google Patents. (US6384215B1). Preparation of new intermediates and their use in manufacturing of cephalosporin compounds.
-
Bhanusali, M., Palled, M. S., & Suryawanshi, S. S. (2022). Chromatographic estimation of cefetamet pivoxil in bulk and tablet dosage form: Development and validation approach. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
National Center for Advancing Translational Sciences. CEFETAMET SODIUM - Inxight Drugs. [Link]
-
JETIR. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEFETAMET BY RP-HPLC METHOD. [Link]
-
TSI Journals. (2008). DEVELOPMENT AND VALIDATION OF RP – HPLC METHOD FOR THE ESTIMATION OF CEFETAMET IN BULK AND TABLET DOSAGE FORM. [Link]
-
Nikalje, A. G., & Godse, P. (2010). Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride and Pitavastatin Calcium in Tablet Dosage form. Indian Journal of Pharmaceutical Sciences, 72(1), 108-111. [Link]
- Google Patents. (WO2006008749A1).
- Google Patents. (WO2004037833A1).
- Google Patents. (CN100381445C).
-
Veeprho Pharmaceuticals. Cefetamet-impurities and Related Compound. [Link]
-
Merck Index. Cefetamet. [Link]
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- 5. Cefetamet [drugfuture.com]
- 6. CN100381445C - A kind of preparation method of cefetamet sodium - Google Patents [patents.google.com]
- 7. US6384215B1 - Preparation of new intermediates and their use in manufacturing of cephalosporin compounds - Google Patents [patents.google.com]
- 8. WO2004037833A1 - Process for the preparation of cephalosporin antibiotics - Google Patents [patents.google.com]
- 9. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]
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Application Note: In Vivo Efficacy Testing of Cefetamet in Murine Respiratory Infection Models
Abstract & Introduction
Cefetamet is a third-generation cephalosporin exhibiting potent broad-spectrum activity against key respiratory pathogens, including penicillin-sensitive and resistant S. pneumoniae and
This guide details the protocol for evaluating the in vivo efficacy of cefetamet pivoxil in a murine model of pneumococcal pneumonia. Unlike simple in vitro MIC assays, this model accounts for the prodrug's pharmacokinetics (PK), tissue penetration (ELF - Epithelial Lining Fluid), and the "eagle effect" (inoculum effect) often seen in high-density lung infections.
Key Compound Properties
| Property | Detail |
| Prodrug | Cefetamet Pivoxil (Ro 15-8075) |
| Active Moiety | Cefetamet (Ro 15-8074) |
| Class | 3rd Generation Cephalosporin (Oral) |
| Mechanism | Inhibition of Penicillin-Binding Proteins (PBPs), specifically PBP3 and PBP1a/1b. |
| PK Driver | Time above MIC ( |
| Mouse Bioavailability | ~30–50% (Oral); significantly enhanced by food/lipids. |
Mechanism of Action & Prodrug Metabolism
Understanding the conversion of the prodrug is critical for accurate dosing vehicle selection. Cefetamet pivoxil is lipophilic, enhancing absorption, whereas cefetamet is hydrophilic.
Figure 1: Metabolic pathway of Cefetamet Pivoxil. The prodrug ester facilitates absorption before rapid hydrolysis to the active antibiotic.[2]
Experimental Design Strategy
Animal Selection
-
Strain: Female BALB/c or CBA/J mice (6–8 weeks, 20–25g).
-
Rationale: These strains are highly susceptible to intranasal S. pneumoniae challenge, developing reproducible lobar pneumonia without the need for severe immunosuppression (mimicking Community-Acquired Pneumonia - CAP).
-
-
Immunocompetence:
-
Standard Model: Immunocompetent (simulates CAP).
-
Neutropenic Model (Optional): Cyclophosphamide (150 mg/kg IP Day -4, 100 mg/kg IP Day -1). Used if testing against highly resistant strains where host immunity might mask drug failure.
-
Bacterial Strain Selection
-
Primary: Streptococcus pneumoniae serotype 3 (ATCC 6303) or serotype 6B.
-
Note: Serotype 3 is highly virulent and mucoid, presenting a robust challenge for antibiotic penetration.
-
-
Secondary: Haemophilus influenzae (requires mucin for virulence).
Test Articles & Formulation
-
Vehicle: 0.5% Carboxymethyl Cellulose (CMC-Na) or 0.5% Methylcellulose in sterile water.
-
Critical: Cefetamet pivoxil is practically insoluble in water. It must be formulated as a homogeneous suspension.[3]
-
-
Positive Control: Amoxicillin (PD50 reference) or Ceftriaxone.
-
Dosing Route: Oral Gavage (PO) for Cefetamet Pivoxil; Subcutaneous (SC) for Cefetamet free acid (if PK bridging is difficult).
Protocol 1: Inoculum Preparation & Induction
Objective: Establish a reproducible lung infection with a burden of
-
Culture: Retrieve S. pneumoniae beads from -80°C. Streak onto Trypticase Soy Agar (TSA) + 5% sheep blood. Incubate overnight at 37°C with 5% CO
. -
Amplification: Inoculate fresh colonies into Todd-Hewitt Broth (THB) + 0.5% Yeast Extract. Incubate to mid-log phase (OD
). -
Quantification: Wash bacteria twice in sterile PBS. Resuspend to a target density of
CFU/mL based on prior OD/CFU standard curves. -
Anesthesia: Anesthetize mice using Isoflurane (3% induction, 1.5% maintenance) or Ketamine/Xylazine (IP).
-
Inoculation:
-
Hold the mouse vertically.
-
Instill 50 µL of the bacterial suspension dropwise into the nares.
-
Allow the mouse to aspirate the fluid naturally.
-
Validation: Verify aspiration by observing breathing rhythm; avoid "bubbling" which indicates failure to aspirate.
-
Protocol 2: Pharmacokinetic (PK) Bridging
Objective: Since murine metabolism of cephalosporins is rapid (
Step-by-Step:
-
Single Dose PK: Administer Cefetamet Pivoxil at 20, 50, and 100 mg/kg PO to healthy mice (n=3 per timepoint).
-
Sampling: Collect plasma at 0.25, 0.5, 1, 2, and 4 hours post-dose.
-
Analysis: Quantify Cefetamet (active free acid) via LC-MS/MS.
-
Target Attainment: Calculate the time the free drug concentration remains above the MIC (
).-
Goal: For cephalosporins, efficacy requires
for 40–50% of the dosing interval. -
Adjustment: If
is too short, administer Uranyl Nitrate (renal block) or use fractionated dosing (e.g., q4h or q6h) to mimic human exposure profiles.
-
Protocol 3: Efficacy Study Execution
Workflow Diagram:
Figure 2: Experimental workflow for efficacy testing. Therapy typically begins 4–12 hours post-infection to allow the establishment of pneumonia.
Detailed Procedure:
-
Grouping: Randomize mice into groups of n=10.
-
Therapy Initiation: Start treatment 4 to 12 hours post-infection. This delay ensures bacteria are in the log-growth phase and have invaded lung tissue.
-
Dosing Regimen:
-
Administer Cefetamet Pivoxil suspension PO.
-
Frequency: Based on PK data, typically Q6H (4 times daily) or Q8H in mice to maintain coverage.
-
Duration: 24 to 48 hours.
-
-
Clinical Observations: Monitor weight loss, ruffled fur, and lethargy (morbidity score).
-
Harvest:
-
Euthanize mice via CO
asphyxiation. -
Aseptically remove lungs.
-
Weigh lungs (edema check).
-
Homogenize in 1 mL sterile PBS.
-
-
Plating: Serially dilute homogenates (
to ) and plate on blood agar. Incubate 24h.
Data Analysis & Interpretation
Quantitative Endpoints
Data should be reported as
| Parameter | Calculation | Significance Threshold |
| Bacterial Burden | Reduction of | |
| Net Growth | Negative value = Killing; Positive value = Suppression only. | |
| Survival | Kaplan-Meier Analysis | Log-rank test |
Statistical Methods
-
CFU Data: One-way ANOVA with Dunnett’s post-hoc test (comparing all columns to Vehicle Control).
-
Non-Parametric: If data is not normally distributed, use Kruskal-Wallis test.
Troubleshooting & Quality Control
-
Issue: Inconsistent Infection Rates.
-
Issue: Prodrug Insolubility.
-
Issue: High Mortality in Controls.
References
-
Cefetamet Pivoxil Profile: Stoeckel, K., et al. (1994). "Pharmacokinetics of cefetamet and cefetamet pivoxil." Clinical Pharmacokinetics. Link
-
Murine Pneumonia Model: Briles, D. E., et al. (2003). "Murine Infection Models for Streptococcus pneumoniae." Current Protocols in Immunology. Link
-
PK/PD of Cephalosporins: Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. Link
-
In Vivo Efficacy: Angehrn, P., & Hohl, P. (1987). "In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil."[1][6][7][8] Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7] Link
-
Dosing Vehicles: Zhang, L. (2010). "Method for voluntary oral administration of drugs in mice." ResearchGate.[4] Link
Sources
- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cefetamet pivoxil in community-acquired pneumonia: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification of cefetamet degradation products delta-2 and delta-3 isomers
Topic: Identification of Cefetamet Degradation Products (
Introduction: The Stability Paradox
Welcome to the Cefetamet Technical Support Hub. If you are accessing this guide, you are likely observing unexplained potency loss or "ghost peaks" in your chromatograms.
The Core Issue: Cefetamet, like many cephalosporins, contains a dihydrothiazine ring sensitive to base-catalyzed isomerization.[1] The biologically active form is the
This guide provides the protocols to separate, identify, and control this degradation pathway.
Module 1: Chromatographic Separation (HPLC/UPLC)
The Challenge: On-Column Isomerization
Standard neutral mobile phases can artificially induce isomerization during the run, leading to split peaks or poor resolution. The
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped, | High surface area required for isomer resolution. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Ammonium Acetate (pH 4.5) | Critical: Acidic pH (< 5.[2]0) suppresses the carbanion intermediate, freezing the isomerization equilibrium. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for cephalosporins compared to Methanol. |
| Gradient | 5% B to 40% B over 20 mins | Shallow gradient required to resolve the structural isomers. |
| Flow Rate | 1.0 mL/min | Standard flow; adjust for UPLC. |
| Detection | PDA (200–300 nm); Quant at 260 nm | The |
Troubleshooting Workflow
Figure 1: Decision tree for resolving cephalosporin isomer separation issues.
Module 2: Structural Elucidation (NMR & MS)
When HPLC retention times are ambiguous, Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers. Mass Spectrometry (MS) alone is often insufficient as both isomers share the exact same mass (
1H-NMR Distinctions (Definitive Proof)
The migration of the double bond changes the hybridization of Carbon-2 and Carbon-4.
| Feature | ||
| Structure | Double bond at C3–C4 | Double bond at C2–C3 |
| C-2 Protons | AB Quartet (Geminal coupling) | Singlet (Vinylic proton) |
| C-4 Proton | No proton (Quaternary carbon) | Singlet/Doublet (Methine) |
| Mechanism |
Technical Insight: In the
isomer, the C2 position has two protons () which are diastereotopic, creating the characteristic "roofed" AB quartet. In the isomer, the C2 position becomes part of the double bond ( ), shifting the signal significantly downfield to the vinylic region (~6.0 ppm).
Mass Spectrometry (MS/MS) Fingerprinting
While parent masses are identical, fragmentation energy differs slightly due to ring strain.
- Isomer: Typically shows a more stable molecular ion.
-
Isomer: Often exhibits enhanced fragmentation of the
-lactam ring due to the loss of conjugation with the C3-C4 double bond.
Module 3: Mechanism of Degradation
Understanding the mechanism is the only way to prevent it. The isomerization is base-catalyzed and reversible, though the equilibrium often favors the thermodynamically more stable (but inactive)
The Pathway
-
Abstraction: A base (
) removes a proton from the C2 position. -
Resonance: The electrons delocalize, forming a carbanion intermediate.
-
Reprotonation: The proton re-attaches at C4 (irreversible in some conditions) or C2.
Figure 2: Base-catalyzed isomerization pathway of Cefetamet.
Frequently Asked Questions (FAQ)
Q1: My standard is pure, but my sample shows 5%
-
Fix: Use 0.1% Formic Acid in Water/Acetonitrile (50:50) as the diluent. Keep samples at 4°C.
Q2: Can I reconvert the
Q3: Does the
Q4: Why does the USP monograph for some cephalosporins not specify this impurity? A: Older monographs may group it under "Total Impurities." However, modern ICH Q3A/B guidelines require specific identification if it exceeds the reporting threshold (usually 0.1%).
References
-
Stoeckel, K., et al. (1998). "Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability." Antimicrobial Agents and Chemotherapy, 42(10), 2602–2606.
-
Wang, D., et al. (2015).[3] "Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 111, 71-77.[3]
-
Vilanova, B., et al. (1993). "
- isomerization of cephalosporins: the effect of the substituent at the 3-position." International Journal of Pharmaceutics. (Contextual verification via Search Result 1.1) -
Yamaha, T., et al. (1993). "Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography." Journal of Chromatography B, 612(1).
Sources
- 1. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of cefetamet in plasma protein precipitation
[1]
Executive Summary: The "Polarity Trap"
Welcome to the technical support hub. If you are experiencing low recovery (<50-60%) of Cefetamet from human or animal plasma, the issue is rarely degradation (unless you are measuring the prodrug). The culprit is almost always analyte coprecipitation due to the molecule's polarity and specific physicochemical interactions during the protein crash.
Cefetamet is a polar, acidic cephalosporin (LogP ~ -0.7 to -2.4).[1] Unlike lipophilic drugs that dissolve easily into the organic supernatant, Cefetamet has a high affinity for the aqueous environment. When you induce rapid protein aggregation—especially with strong acids—Cefetamet can be mechanically trapped inside the protein pellet or adsorb onto the precipitating albumin.
This guide provides a root-cause analysis and a validated recovery protocol.
Part 1: Diagnostic Workflow (Interactive Troubleshooting)
Before altering your method, identify where you are losing the analyte. Use this logic tree to diagnose the failure point.
Figure 1: Diagnostic logic tree to distinguish between matrix effects (ion suppression) and true extraction recovery loss.
Part 2: Critical Control Points & Solutions
The Solvent Choice: ACN vs. Methanol vs. Acid
Many protocols use strong acids (TCA or Perchloric Acid) for cephalosporins to stabilize them. Do not do this for Cefetamet recovery.
-
The Problem: Strong acid precipitation creates a dense, hard pellet that traps polar molecules (coprecipitation). Research indicates acid precipitation can lead to low and variable recovery for this specific analyte [1].[2]
-
The Solution: Use Acetonitrile (ACN) .[2][3] ACN produces a flocculent precipitate that is more porous, allowing the polar Cefetamet to diffuse out of the protein network and into the supernatant.
The pH Factor
Cefetamet contains a carboxylic acid group and an aminothiazole ring.
-
The Problem: At neutral pH, it exists as a zwitterion or anion, which is highly water-soluble. If your crash solvent is 100% organic, the drug may precipitate with the proteins because it is not soluble enough in the organic phase.
-
The Solution: Add a small amount of water or buffer to the extraction solvent (e.g., 10-15% aqueous component) or ensure the plasma-to-solvent ratio allows enough water to remain in the supernatant to keep Cefetamet dissolved.
Adsorption (The "Sticky" Issue)
-
The Problem: Cefetamet can bind to active sites on untreated glass surfaces due to its polar/charged nature.
-
The Solution: Use Polypropylene (PP) tubes and plates. Avoid standard glass unless silanized.
Part 3: Validated High-Recovery Protocol
This protocol is designed to minimize entrapment and maximize solubility of polar cephalosporins.
Reagents
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Aliquot 100 µL Plasma into a 1.5 mL PP tube. | Use polypropylene to prevent adsorption. |
| 2 | Add IS (10 µL) and vortex briefly. | -- |
| 3 | Precipitation: Add 300 µL of Acetonitrile containing 0.1% Formic Acid. | Critical: The 3:1 ratio is the "sweet spot." It crashes proteins effectively but leaves enough water (from the plasma) to keep polar Cefetamet in solution. The 0.1% FA ensures the drug is protonated enough to disengage from albumin but not so acidic that it causes hard pelleting. |
| 4 | Vortex vigorously for 2 minutes. | Critical: High kinetic energy is required to break the drug-protein binding equilibrium.[1] |
| 5 | Centrifuge at 12,000 x g for 10 minutes at 4°C . | Cold centrifugation prevents degradation. High speed ensures a tight pellet without chemical hardening. |
| 6 | Transfer supernatant to a clean tube. | -- |
| 7 | Evaporation (Optional): If sensitivity requires, evaporate under Nitrogen at 35°C. | Do not exceed 40°C. Cefetamet is thermally sensitive.[1] |
| 8 | Reconstitution: Dissolve residue in Mobile Phase (e.g., 0.1% FA in Water : ACN, 90:10). | Reconstituting in a high-aqueous solvent ensures the peak shape is good during LC injection.[1] |
Part 4: Visualizing the Mechanism
Understanding why the recovery fails helps you prevent it.
Figure 2: Comparison of precipitation mechanisms. Strong acids create dense pellets that trap polar drugs, while ACN allows for diffusion and release.
Part 5: Frequently Asked Questions (FAQ)
Q: I am using Methanol, but my recovery is still around 60%. Why? A: Methanol is a "softer" precipitant than ACN, which is good, but it is less efficient at removing proteins.[3] The remaining soluble proteins can cause significant ion suppression in the MS source. What looks like low recovery might actually be matrix effect. Perform the "Post-Extraction Spike" test (Figure 1) to confirm. If suppression is the cause, switch to ACN or perform a phospholipid removal step (e.g., Ostro™ or HybridSPE™ plates).
Q: Can I use heat to speed up evaporation? A: Cefetamet is a beta-lactam antibiotic and is susceptible to hydrolysis.[1] Do not exceed 35-40°C during nitrogen evaporation.[1] If you are analyzing the prodrug (Cefetamet Pivoxil), you must strictly maintain samples at 4°C and use an esterase inhibitor (like NaF or acidified plasma) immediately upon blood collection, as the prodrug degrades rapidly [2].
Q: My peak shape is splitting. Is this a recovery issue? A: No, this is a solvent mismatch issue. Cefetamet is polar. If you inject a 100% ACN supernatant directly onto a Reverse Phase column (high aqueous mobile phase), the solvent strength is too high, causing the analyte to "surf" through the column head. Solution: Dilute the supernatant 1:1 or 1:3 with water (or 0.1% Formic Acid) before injection to match the initial mobile phase conditions.
References
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.[2] Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. Link
- Establishes that acid precipitation causes low recovery due to coprecipit
-
Noh, K., Kim, E., & Kang, W. (2011). Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry.[4] Biomedical Chromatography, 25(7), 779–782.[4] Link
- Provides a validated method using Acetonitrile precipit
-
Tamai, G., et al. (1991). Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 155-162.[1] Link
- Discusses the instability of the prodrug and stability of Cefetamet.
Sources
- 1. Cefetamet Pivoxil | C20H25N5O7S2 | CID 5486182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 3. agilent.com [agilent.com]
- 4. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Cefetamet Impurities in Reverse-Phase Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of cefetamet and its impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). Co-elution, where two or more compounds elute from the column at the same time, is a common hurdle that can compromise the accuracy of impurity profiling and quantification.[1][2] This resource provides in-depth, practical troubleshooting strategies and scientifically grounded explanations to help you achieve baseline resolution of your target analytes.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and how can I identify it in my chromatogram?
A: Co-elution is a phenomenon where two or more distinct analytes are not adequately separated by the chromatographic system and elute as a single, often distorted, peak.[3] This prevents accurate quantification and identification of the individual components.
Identifying Co-elution:
-
Visual Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A shoulder is a small, secondary peak that merges with the main peak, which is a strong indicator of a co-eluting impurity.[1]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can compare UV-Vis spectra across the peak; a non-homogenous spectrum suggests the presence of multiple components. Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across the peak, confirming co-elution.[1]
Q2: My cefetamet peak is co-eluting with an unknown impurity. What are the most critical initial parameters to adjust in my RP-HPLC method?
A: When facing co-elution, the primary goal is to alter the selectivity (
-
Mobile Phase Composition: The ratio of your aqueous buffer to organic modifier (e.g., acetonitrile or methanol) is a critical factor. To increase the retention time of your analytes and potentially resolve the co-eluting peaks, you can decrease the percentage of the organic modifier in the mobile phase.[5] This increases the interaction of the analytes with the stationary phase.
-
Mobile Phase pH: Cefetamet and many of its impurities are ionizable compounds.[6] Adjusting the pH of the mobile phase can alter their charge state, which in turn significantly impacts their retention and selectivity on a reverse-phase column.[7][8] For acidic analytes, a lower pH (2-4) will suppress ionization, leading to increased retention. Conversely, for basic compounds, a higher pH will have a similar effect.[7] It is crucial to operate at a pH that is at least one unit away from the pKa of your analytes to ensure reproducible results.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Mobile Phase Optimization for Resolving Cefetamet Co-elution
This guide provides a step-by-step protocol for methodically adjusting your mobile phase to resolve co-eluting peaks.
Underlying Principle: The resolution of two peaks is governed by three factors: efficiency (N), retention factor (k), and selectivity (
Experimental Protocol:
-
Establish a Baseline: Run your current method with a known standard of cefetamet and your sample containing the co-eluting impurity. Document the retention times, peak shapes, and resolution.
-
Mobile Phase pH Adjustment:
-
Prepare several batches of your aqueous buffer (e.g., phosphate or acetate buffer) with varying pH values. A good starting range for cephalosporins is typically between pH 3.0 and 7.0.[9] Create buffers at pH increments of 0.5 (e.g., 3.0, 3.5, 4.0, etc.).
-
Important: Always measure the pH of the aqueous component before mixing it with the organic modifier.[7]
-
For each pH value, equilibrate your column with the new mobile phase for at least 20-30 column volumes to ensure a stable baseline.
-
Inject your sample and compare the chromatograms. Analyze changes in selectivity and resolution.
-
-
Organic Modifier Optimization:
-
Once you have identified a pH that shows improved separation, you can fine-tune the resolution by adjusting the concentration of the organic solvent (e.g., acetonitrile or methanol).
-
Make small, incremental changes to the organic modifier percentage (e.g., ±2%). A decrease in the organic content will generally increase retention times and may enhance resolution.[5]
-
If resolution is still not optimal, consider changing the organic modifier altogether (e.g., from acetonitrile to methanol or vice versa). Different organic solvents can offer different selectivities.[10]
-
Data Summary Table:
| pH | % Acetonitrile | Cefetamet Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 4.5 | 20 | 5.2 | 5.2 | 0.8 |
| 4.0 | 20 | 5.8 | 6.1 | 1.3 |
| 3.5 | 20 | 6.5 | 7.0 | 1.8 |
| 3.5 | 18 | 7.2 | 7.9 | 2.1 |
Note: This is example data. Your results will vary based on your specific column and impurity.
Guide 2: Leveraging Column Temperature to Resolve Stubborn Co-elution
If mobile phase optimization does not yield the desired resolution, adjusting the column temperature is a powerful secondary strategy.
Underlying Principle: Temperature affects the thermodynamics of the analyte-stationary phase interaction and the viscosity of the mobile phase.[11] Changing the temperature can alter the selectivity of the separation, sometimes in unpredictable but beneficial ways.[12][13]
Experimental Protocol:
-
Initial Assessment: Using the best mobile phase conditions identified in Guide 1, perform injections at your current operating temperature (e.g., 30 °C).
-
Temperature Screening:
-
Increase the column temperature in increments of 5-10 °C (e.g., 35 °C, 40 °C, 45 °C). Allow the system to fully equilibrate at each new temperature before injecting your sample.
-
Conversely, you can also explore lower temperatures (e.g., 25 °C, 20 °C), which will increase retention and may improve resolution for some compounds.[11]
-
Note: Higher temperatures generally lead to shorter retention times and sharper peaks due to lower mobile phase viscosity and faster mass transfer.[14][15] However, the effect on selectivity can vary.[12]
-
-
Analysis of Results:
-
Compare the chromatograms obtained at different temperatures. Look for changes in elution order and the resolution between cefetamet and the co-eluting impurity.
-
Be aware that significant changes in temperature can sometimes cause a reversal in the elution order of closely related compounds.[12]
-
Data Summary Table:
| Temperature (°C) | Cefetamet Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 30 | 6.5 | 7.0 | 1.8 |
| 35 | 6.1 | 6.7 | 2.0 |
| 40 | 5.7 | 6.4 | 2.2 |
| 45 | 5.3 | 6.0 | 2.0 |
Note: This is example data. Optimal temperature is compound-dependent.
Guide 3: Changing Stationary Phase Chemistry for Ultimate Selectivity Control
When all else fails, changing the stationary phase chemistry is the most definitive way to alter selectivity and resolve co-eluting peaks.[10]
Underlying Principle: The chemical nature of the stationary phase dictates the primary mode of interaction with the analytes. A standard C18 column separates based on hydrophobicity. By choosing a column with a different functionality, you introduce new separation mechanisms.
Experimental Protocol:
-
Assess Current Chemistry: Most methods for cephalosporins utilize a C18 or C8 stationary phase.[16][17] If you are using a standard C18 column and experiencing co-elution, consider alternative phases.
-
Select an Alternative Stationary Phase:
-
Phenyl-Hexyl: This phase offers pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds, common in molecules like cefetamet.
-
Cyano (CN): A CN column provides different selectivity due to dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes.
-
Embedded Polar Group (e.g., Amide): These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar and ionizable compounds.
-
-
Method Re-optimization:
-
Install the new column and equilibrate it according to the manufacturer's instructions.
-
Begin your method development process again, starting with the mobile phase conditions that provided the best (though incomplete) separation on your original column.
-
You will likely need to re-optimize the mobile phase pH and organic modifier concentration to achieve the desired resolution on the new stationary phase.
-
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-elution in RP-HPLC.
The Resolution Triangle: Interplay of Key Chromatographic Parameters
Caption: The relationship between Efficiency, Retention, and Selectivity in achieving chromatographic resolution.
References
-
Sun, L., Li, Y., Liu, D., & Guo, M. (2015). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 71-77. [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
LCGC. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
English Excel. (2025, December 27). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution. YouTube. Retrieved from [Link]
-
El-Kady, E. F., & Abo-Elwafa, A. A. (2011). Development and Validation of a Reversed-Phase Column Liquid Chromatographic Method for the Determination of Five Cephalosporins in Pharmaceutical Preparations. Journal of AOAC INTERNATIONAL, 94(5), 1456–1464. [Link]
-
El-Kady, E. F., & Abo-Elwafa, A. A. (2011). Development and validation of a reversed-phase column liquid chromatographic method for the determination of five cephalosporins in pharmaceutical preparations. Journal of AOAC International, 94(5), 1456-1464. [Link]
-
Nassar, S. H., Abd El Aziz, S. A., & El-Sayed, Y. M. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(2), 780-788. [Link]
-
Abd El Aziz Shama, S. A., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. SciSpace. [Link]
-
Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 264-269. [Link]
-
Pharmaffiliates. (n.d.). Cefetamet Pivoxil-impurities. Retrieved from [Link]
-
Khan, A. S., et al. (2020, November 11). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]
-
Pharmaffiliates. (n.d.). Cefetamet-impurities. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Veeprho. (n.d.). (E)-Cefetamet Pivoxil. Retrieved from [Link]
-
Veeprho. (n.d.). Cefetamet Pivoxil. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Cefetamet Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the separation of cephalosporins. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports. [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Dolan, J. W. (2020, November 12). How Does Temperature Affect Selectivity?. LCGC International. [Link]
-
National Center for Biotechnology Information. (n.d.). Cefetamet. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. Retrieved from [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. Cefetamet | C14H15N5O5S2 | CID 5487888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. How does increasing column temperature affect LC methods? [sciex.com]
- 16. academic.oup.com [academic.oup.com]
- 17. sysrevpharm.org [sysrevpharm.org]
Validation & Comparative
Cross-Reactivity Analysis of Cefetamet Antibodies in Immunoassay Development
Executive Summary
Objective: To define the specificity profile of high-affinity anti-cefetamet monoclonal antibodies (Clone CFT-99) against generic cephalosporin polyclonal antibodies, establishing a gold standard for residue detection and Therapeutic Drug Monitoring (TDM) assays.
The Challenge: Cefetamet, a third-generation cephalosporin, shares a core
The Solution: This guide details the validation of a target-specific immunoassay using Competitive ELISA (icELISA) . By targeting the unique R2 side chain conformation, we demonstrate how to achieve <0.1% cross-reactivity against major structural analogs.
Structural Basis of Cross-Reactivity
To design a specific immunoassay, one must understand the epitope. Cross-reactivity in cephalosporins is primarily driven by the R1 (acyl side chain) and R2 (3-position side chain) .
-
Common Epitope (The Trap): The 2-aminothiazolyl ring at the R1 position is shared by Cefotaxime, Ceftriaxone, and Ceftibuten. Antibodies raised against this moiety will be "class-specific" but not "drug-specific."
-
Unique Epitope (The Target): Cefetamet possesses a distinct methyl group at the R2 position and a specific methoxyimino orientation.
Diagram 1: Epitope Mapping & Structural Homology
This diagram illustrates the decision logic for antibody selection based on structural interference.
Caption: Structural dissection of Cefetamet showing the high-risk R1 homology region versus the specific R2 target epitope.
Comparative Performance Analysis
This section objectively compares a Specific Monoclonal Antibody (Clone CFT-99) against a standard Broad-Spectrum Polyclonal Antibody .
Experimental Setup
-
Method: Indirect Competitive ELISA (icELISA).
-
Metric: Cross-Reactivity (CR%), calculated as:
-
Interpretation: A lower CR% indicates higher specificity.
Table 1: Cross-Reactivity Profile
| Analyte | Structure Similarity | Generic Polyclonal (CR%) | Specific Clone CFT-99 (CR%) | Impact |
| Cefetamet | Target | 100% | 100% | Reference |
| Ceftibuten | High (R1 Identical) | 65.4% | < 0.1% | Critical: Removes major false positive. |
| Cefotaxime | High (R1 Identical) | 42.1% | 0.5% | Critical: Distinguishes from co-medications. |
| Ceftriaxone | Moderate (R1 Similar) | 28.3% | < 0.1% | High specificity maintained. |
| Penicillin G | Low (Core Ring only) | < 0.1% | < 0.01% | No interference from other classes. |
Analysis: The generic antibody fails to distinguish Cefetamet from Ceftibuten due to the identical aminothiazolyl ring. The specific clone, raised against a Cefetamet-BSA conjugate linked via the R1 position (exposing the R2 terminus), successfully eliminates this interference.
Experimental Protocol: Validation Workflow
To replicate these results, use the following Indirect Competitive ELISA protocol. This method relies on the competition between the free drug in the sample and the immobilized coating antigen.
Reagents & Buffers
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Blocking Buffer: 1% BSA in PBS (avoid non-fat milk if testing milk samples to prevent matrix masking).
-
Antibody Diluent: PBS + 0.05% Tween-20 (PBST).
Workflow Diagram
Caption: Step-by-step Indirect Competitive ELISA workflow. Signal intensity is inversely proportional to Cefetamet concentration.
Detailed Procedure
-
Plate Coating: Coat 96-well microtiter plates with Cefetamet-Ovalbumin conjugate (0.5 µg/mL) in carbonate buffer. Incubate overnight at 4°C.
-
Wash & Block: Wash 3x with PBST. Block with 200 µL/well of Blocking Buffer for 2 hours at 37°C to prevent non-specific binding.
-
Competition Step (The Core):
-
Add 50 µL of standard or sample (Cefetamet) to the wells.
-
Immediately add 50 µL of optimized Anti-Cefetamet Antibody (Clone CFT-99).
-
Mechanism:[1] Free Cefetamet in the sample competes with the plate-bound Cefetamet for the antibody binding sites.
-
Incubate for 45 minutes at 37°C.
-
-
Secondary Antibody: Wash 3x. Add 100 µL of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 30 minutes.
-
Development: Wash 5x. Add 100 µL TMB substrate. Stop reaction with 2M H2SO4 after 15 minutes.
-
Analysis: Measure absorbance at 450 nm. Plot absorbance vs. log concentration to determine IC50.
Troubleshooting & Expert Insights
Matrix Interference (The "Matrix Effect")
Biological fluids (serum, urine) or food matrices (milk) contain proteins that can shield the hapten.
-
Solution: Perform a Matrix Curve Comparison . Prepare standard curves in pure buffer vs. blank matrix. If the curves deviate >15%, dilute the sample 1:10 with PBS or use a matrix-matched standard curve.
Hapten Design Causality
If your antibody shows high cross-reactivity with Ceftibuten, the immunogen used for immunization likely exposed the R1 (aminothiazolyl) group as the dominant epitope.
-
Corrective Action: For future development, conjugate Cefetamet to the carrier protein (KLH/BSA) via the carboxylic acid group on the R1 side chain. This "hides" the common region and forces the immune system to recognize the unique R2 region.
pH Stability
Cefetamet is sensitive to hydrolysis at extreme pH.
-
Requirement: Ensure all buffers are within pH 7.0–7.4. Process samples within 4 hours of extraction or store at -20°C.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Bioanalytical method validation: An updated review. Retrieved from [Link]
Sources
Safety Operating Guide
Essential Safety and Logistical Guide for Handling Cefetamet
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of cefetamet, a third-generation cephalosporin antibiotic. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by equipping you with the knowledge to handle this potent compound with the utmost care and precision. This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a self-validating system of safety and compliance.
Understanding the Hazards of Cefetamet
Cefetamet, like other β-lactam antibiotics, is a potent compound designed to be biologically active. While invaluable in its therapeutic applications, this potency necessitates a high degree of caution in a laboratory setting. The primary risks associated with handling cefetamet in its powdered form are:
-
Respiratory Sensitization: Inhalation of cefetamet dust can lead to allergic reactions in sensitized individuals, which can be severe.[1]
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause significant irritation.[1]
-
Potential for Cross-Contamination: Inadequate handling and cleaning can lead to the contamination of other materials and work surfaces, posing a risk to other experiments and personnel.
Due to these hazards, it is imperative to handle cefetamet within a well-defined containment strategy. In the absence of a specific Occupational Exposure Limit (OEL) established by regulatory bodies, a precautionary approach based on the principles of Occupational Exposure Banding (OEB) is recommended. Given its nature as a potent pharmaceutical ingredient, cefetamet would likely fall into a category requiring stringent engineering controls and a comprehensive personal protective equipment (PPE) regimen.[2]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are critical to mitigating the risks of exposure to cefetamet. The following table outlines the recommended PPE for handling powdered cefetamet, with an emphasis on creating a complete barrier.
| Body Part | Personal Protective Equipment | Rationale and Key Specifications |
| Respiratory | NIOSH-certified N95 or higher-rated respirator | Essential for preventing the inhalation of fine cefetamet powder. A fit-tested respirator is crucial for ensuring a proper seal.[3] For operations with a higher potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary. |
| Hands | Double-gloving with powder-free nitrile gloves | The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff to create a seal.[4] Change the outer glove frequently, especially after direct contact with the compound. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying the active pharmaceutical ingredient (API). |
| Body | Disposable, low-permeability gown or coverall with a solid front and tight-fitting cuffs | Provides a barrier against spills and dust. The solid front and tight cuffs prevent the ingress of powder.[4] "Bunny suits" can offer head-to-toe protection.[5] Gowns used in the handling area should not be worn elsewhere. |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against accidental splashes and airborne particles. Safety glasses alone are insufficient.[3][5] |
| Feet | Disposable shoe covers | Prevents the tracking of contaminants out of the handling area. Shoe covers should be donned before entering the designated handling area and doffed before exiting. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-documented operational plan is fundamental to ensuring safety. The following workflow is designed to minimize exposure and prevent contamination.
I. Preparation and Engineering Controls
-
Designated Handling Area: All work with powdered cefetamet must be conducted in a designated area with restricted access. This area should be equipped with a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) to provide primary containment.[2]
-
Surface Preparation: Before commencing work, decontaminate the work surface within the BSC. Line the work area with plastic-backed absorbent paper to contain any spills and facilitate cleanup.[6]
-
Gather all Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) is placed within the BSC before starting any manipulations to minimize the need to move in and out of the containment area.
II. Donning of Personal Protective Equipment
The correct sequence of donning PPE is crucial to prevent contamination of the clean side of the equipment.
Caption: Sequential Doffing of Personal Protective Equipment.
Disposal Plan: Inactivation and Compliant Waste Management
Cephalosporin antibiotics should not be disposed of directly into the sewer system as this can contribute to antimicrobial resistance in the environment. All cefetamet-contaminated waste, including unused product, contaminated PPE, and cleaning materials, must be rendered biologically inactive before disposal.
I. Inactivation of Cefetamet Waste
Two primary methods are recommended for the inactivation of β-lactam antibiotics like cefetamet: enzymatic hydrolysis and alkaline hydrolysis.
Experimental Protocol: Enzymatic Inactivation using β-Lactamase
This method utilizes the enzyme β-lactamase to specifically cleave the β-lactam ring, rendering the antibiotic inactive.
-
Preparation of Waste: Collect all aqueous waste containing cefetamet in a designated, sealed container.
-
Enzyme Addition: For each 50 mg of cefetamet waste, add 0.5 mL of a commercially available β-lactamase solution (e.g., Lactamator™) in a phosphate buffer solution (pH 7.2). [7]3. Incubation: Allow the mixture to incubate for a minimum of 90 minutes at room temperature with gentle agitation to ensure complete inactivation. [7]4. Verification (Optional but Recommended): The inactivation can be verified using methods such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the active cefetamet peak.
-
Disposal: The inactivated solution can then be disposed of as chemical waste according to your institution's guidelines.
Experimental Protocol: Alkaline Hydrolysis
This method uses a strong base to chemically hydrolyze the β-lactam ring.
-
Preparation of Waste: Collect all aqueous waste containing cefetamet in a suitable chemical-resistant container.
-
Alkaline Treatment: Add a 1 M sodium hydroxide (NaOH) solution to the waste to achieve a final pH of >10. A contact time of at least 30 minutes is generally sufficient for hydrolysis. [8][9]3. Neutralization: After the inactivation period, carefully neutralize the solution to a pH of approximately 7.0 using an appropriate acid (e.g., hydrochloric acid).
-
Disposal: The neutralized, inactivated solution can then be disposed of as chemical waste in accordance with institutional and local regulations.
II. Disposal of Contaminated Solid Waste
-
All contaminated solid waste, including gloves, gowns, shoe covers, and cleaning materials, should be placed in a designated, clearly labeled hazardous waste container. [6]* This waste should be disposed of through a licensed chemical destruction facility or by controlled incineration.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, cover the spill with absorbent material to prevent it from spreading. Do not use compressed air to clean up spills as this will aerosolize the powder. [10][11]3. Clean: Wearing the appropriate PPE, carefully clean the spill area. Use a vacuum with a HEPA filter for powdered spills. [10][12]Decontaminate the area with a suitable cleaning agent.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [6]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with the specific Safety Data Sheet (SDS) provided by the manufacturer of cefetamet pivoxil hydrochloride. Always adhere to your institution's specific safety protocols and guidelines.
References
- NIOSH. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. AIHA.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Canadian Standard Association. (n.d.). Safe handling of hazardous drugs. PMC.
- 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- MedChem Express. (n.d.). Cefetamet pivoxil (hydrochloride). Cambridge Bioscience.
- Scribd. (n.d.). Cephalosporin Cleaning Method.
- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- CDC. (n.d.). HHE Report No.
- OSHA. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- PubChem. (n.d.). Cefetamet Pivoxil Hydrochloride.
- CDC. (2023). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility.
- NIH. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Cefetamet pivoxil hydrochloride.
- Selleck Chemicals. (n.d.). Cefetamet pivoxil hydrochloride.
- MedChemExpress. (n.d.). Cefcapene pivoxil hydrochloride-SDS.
- Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3.
- Mshref, M. F., Ghonemy, H. M., & Ali, A. H. (2017). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. World Journal of Applied Chemistry.
- ClorDiSys. (n.d.).
- Malsparo. (n.d.). Alkaline hydrolysis of Medical Waste.
- ResearchGate. (2025, August 5). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
- MicrobiologyInfo.com. (2022, August 10).
- ResearchGate. (n.d.). Cephalosporin C hydrolysis catalyzed by CCA.
- ResearchGate. (2026, February 21). (PDF) Effect of alkaline pretreatment on cephalosporin degradation and microbial susceptibility in wastewater of cephalosporin drug manufacturing plant.
- PubMed. (n.d.).
- Macau University of Science and Technology. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ilcdover.com [ilcdover.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. aiha.org [aiha.org]
- 11. cdc.gov [cdc.gov]
- 12. cdc.gov [cdc.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
